Methylphenylchlorophosphine

Description

Properties

IUPAC Name |

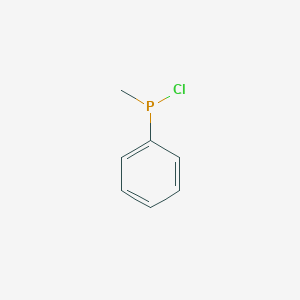

chloro-methyl-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPQKKGNKYPFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400531 | |

| Record name | METHYLPHENYLCHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15849-86-2 | |

| Record name | METHYLPHENYLCHLOROPHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15849-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylchlorophosphine can be synthesized through several methods. One common method involves the reaction of phenylphosphine with methyl chloride in the presence of a base such as sodium or potassium hydroxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the phosphine .

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of methylphenylphosphine. This process involves the reaction of methylphenylphosphine with chlorine gas at elevated temperatures. The reaction is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure high yield .

Chemical Reactions Analysis

Types of Reactions: Methylphenylchlorophosphine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form methylphenylphosphine oxide.

Reduction: It can be reduced to form methylphenylphosphine.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols are used under basic conditions.

Major Products:

Oxidation: Methylphenylphosphine oxide.

Reduction: Methylphenylphosphine.

Substitution: Various substituted phosphines depending on the nucleophile used.

Scientific Research Applications

Methylphenylchlorophosphine (MPCP) is a phosphine compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores the diverse applications of MPCP, focusing on its role in organic synthesis, catalysis, and material science.

Organic Synthesis

MPCP is utilized as a reagent in organic synthesis, particularly in the formation of phosphine oxides and other phosphorus-containing compounds. Its ability to act as a nucleophile makes it suitable for:

- Phosphorylation Reactions : MPCP can introduce phosphorus into organic molecules, which is vital for synthesizing phosphonates and phosphoramides used in pharmaceuticals and agrochemicals.

- Synthesis of Organophosphorus Compounds : It plays a crucial role in the preparation of various organophosphorus derivatives that are important in medicinal chemistry.

Catalysis

In catalysis, MPCP serves as a ligand in transition metal complexes. These complexes are essential for:

- Cross-Coupling Reactions : MPCP-based catalysts facilitate reactions such as Suzuki and Heck reactions, which are fundamental for forming carbon-carbon bonds in organic synthesis.

- Hydroformylation Processes : MPCP can enhance the efficiency of hydroformylation, where alkenes are converted into aldehydes, thus broadening the scope of available aldehydes for further reactions.

Material Science

MPCP finds applications in material science due to its ability to modify polymer properties:

- Polymerization Initiator : It can act as an initiator or modifier in the synthesis of polymers, improving their thermal and mechanical properties.

- Flame Retardants : The incorporation of phosphorus compounds like MPCP into materials can enhance flame resistance, making it valuable for developing safer materials.

Analytical Chemistry

MPCP is also employed in analytical chemistry:

- Detection of Metal Ions : It can be used as a chelating agent for detecting metal ions through spectroscopic methods, contributing to environmental monitoring and safety assessments.

Case Study 1: Synthesis of Phosphonates

A study demonstrated the use of MPCP in synthesizing various phosphonates through nucleophilic substitution reactions. The results indicated high yields and selectivity, showcasing MPCP's effectiveness as a reagent in organic synthesis.

Case Study 2: Catalytic Activity in Cross-Coupling Reactions

Research highlighted the catalytic properties of MPCP when coordinated with palladium complexes. The study found that MPCP-ligated catalysts significantly improved reaction rates and product yields in Suzuki coupling reactions compared to traditional catalysts.

Table 1: Comparison of MPCP Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Phosphorylation | Introduction of phosphorus into organic molecules |

| Catalysis | Cross-Coupling Reactions | Enhanced reaction rates and yields |

| Material Science | Polymer Modification | Improved thermal and mechanical properties |

| Analytical Chemistry | Metal Ion Detection | Effective chelation for environmental monitoring |

Table 2: Case Study Outcomes

| Case Study | Application | Outcome |

|---|---|---|

| Synthesis of Phosphonates | Nucleophilic Substitution | High yields and selectivity |

| Cross-Coupling Reactions | Palladium Complexes | Significant improvement in reaction efficiency |

Mechanism of Action

The mechanism of action of methylphenylchlorophosphine involves its reactivity with various nucleophiles and electrophiles. The compound can form stable complexes with metals, which makes it useful in catalysis. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, it targets oxygen molecules, while in substitution reactions, it targets nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylphenylchlorophosphine with structurally related organophosphorus compounds, focusing on molecular properties, reactivity, and applications:

Structural and Electronic Effects

- Steric Bulk : this compound has intermediate steric hindrance compared to Methyldichlorophosphine (low) and Chlorodiphenylphosphine (high). The phenyl group increases steric demand relative to methyl .

- Electronic Effects : The methyl group donates electron density via σ-bonds, while the phenyl group exerts weak electron-withdrawing effects through resonance. This combination may enhance the phosphorus center's nucleophilicity compared to Dichloro(phenyl)phosphine, which is more electrophilic due to two electron-withdrawing Cl atoms .

Reactivity and Stability

- Hydrolysis : Dichloro(phenyl)phosphine and Methyldichlorophosphine hydrolyze rapidly to form phosphinic acids, whereas Chlorodiphenylphosphine is more stable due to reduced electrophilicity. This compound is expected to exhibit moderate hydrolysis sensitivity .

- Coordination Chemistry: Dichloro(phenyl)phosphine and Chlorodiphenylphosphine form complexes with transition metals (e.g., Pd, Ni), but their binding modes differ. The former acts as a monodentate ligand, while the latter’s bulkier structure can stabilize low-coordination states in catalysts .

Biological Activity

Methylphenylchlorophosphine (MPCP), an organophosphorus compound, has garnered attention due to its diverse applications in chemistry and potential biological activities. This article delves into the biological activity of MPCP, supported by case studies, research findings, and data tables.

MPCP is characterized by the molecular formula CHClP. It is a colorless liquid known for its reactivity, particularly in organic synthesis. The structure includes a methyl group and a phenyl group attached to phosphorus, with a chlorine atom that enhances its electrophilic properties, making it a useful reagent in various chemical reactions.

The biological activity of MPCP is primarily attributed to its ability to interact with various biological molecules. Its reactivity allows it to form stable complexes with enzymes and other proteins, which can lead to inhibition or modulation of enzymatic activities. Notably, MPCP has been investigated for its effects on cholinesterases, enzymes critical for neurotransmitter regulation.

Enzyme Inhibition

Research indicates that organophosphorus compounds like MPCP can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which may result in neurotoxic effects. Such inhibition can disrupt normal neurotransmission and has been linked to various health risks .

Biological Activity Data

The following table summarizes key findings related to the biological activity of MPCP:

Case Studies

Case Study 1: Neurotoxicity Assessment

In a laboratory study assessing neurotoxic effects, mice exposed to varying concentrations of MPCP showed dose-dependent inhibition of AChE. The study revealed that at higher concentrations (above 0.5 mM), significant behavioral changes were observed, correlating with increased acetylcholine levels in the brain .

Case Study 2: Enzyme Interaction Analysis

Another research focused on the interaction of MPCP with carboxylesterases highlighted its potential as an inhibitor. The study utilized kinetic assays to demonstrate that MPCP could reduce enzyme activity by up to 70% at optimal concentrations, indicating its potency as an enzyme inhibitor .

Safety and Toxicological Considerations

Given its biological activity, safety assessments are crucial for understanding the implications of MPCP exposure. Toxicological studies have shown that prolonged exposure can lead to adverse effects on the nervous system, including symptoms such as muscle twitching and respiratory distress. Safety data sheets recommend handling MPCP with care due to its irritative properties and potential for systemic toxicity .

Q & A

Q. What are the established synthetic routes for Methylphenylchlorophosphine, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting phenylphosphine derivatives with methyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) can yield the target compound. Optimization involves controlling stoichiometry, reaction temperature (often -10°C to 25°C), and inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation . Characterization via <sup>31</sup>P NMR is critical to confirm purity, with chemical shifts typically ranging δ +50 to +70 ppm depending on substituents .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- <sup>31</sup>P NMR : Primary tool for confirming phosphorus environment and detecting impurities.

- GC-MS : Useful for volatile derivatives; derivatization with stabilizing agents (e.g., thiols) may be required to prevent decomposition.

- IR Spectroscopy : P-Cl stretching vibrations (~500 cm<sup>-1</sup>) and P-C aromatic bonds (~1100 cm<sup>-1</sup>) provide structural insights. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. How should researchers safely handle this compound in laboratory settings?

Due to its reactivity and potential toxicity, use glove boxes or Schlenk lines under inert atmospheres. Store in amber glass vials at -20°C with desiccants. Safety protocols include:

- PPE : Nitrile gloves, lab coats, and eye protection.

- Spill Management : Neutralize with sodium bicarbonate or specialized phosphorus scavengers.

- Waste Disposal : Consult institutional guidelines for organophosphorus waste, as incineration or hydrolysis may be required .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity with nucleophiles be resolved?

Discrepancies in reactivity studies often arise from solvent polarity, moisture content, or competing side reactions. Systematic approaches include:

- Controlled Replicate Experiments : Vary solvents (e.g., THF vs. dichloromethane) and quantify byproducts via HPLC.

- Computational Modeling : Use DFT calculations to predict transition states and compare with experimental kinetic data.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., dichloro(phenyl)phosphine) to identify trends .

Q. What strategies are effective in studying this compound’s environmental degradation pathways?

Advanced methodologies involve:

- Isotopic Labeling : Track <sup>13</sup>C or <sup>2</sup>H isotopes in hydrolysis or photolysis experiments.

- LC-HRMS : Identify transient intermediates (e.g., phosphine oxides) with high-resolution mass spectrometry.

- Microcosm Studies : Simulate soil/water systems to assess biodegradation rates and metabolite toxicity .

Q. How can computational chemistry enhance the design of this compound-based catalysts?

Molecular dynamics (MD) simulations and QSAR models help predict ligand-binding affinities and steric effects. Key steps:

- Parameterization : Use crystallographic data or NIST reference geometries to refine force fields .

- Docking Studies : Evaluate interactions with transition metals (e.g., Pd, Rh) to optimize catalytic cycles.

- Benchmarking : Compare computational predictions with experimental turnover numbers (TON) and selectivity ratios .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity studies?

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔHf) of this compound?

Re-evaluate experimental conditions (e.g., calorimetry vs. computational estimates) and purity thresholds. Cross-check with analogous compounds (e.g., triphenylphosphine) and consult compilations like NIST’s Standard Reference Data for normalization .

Tables for Key Data Comparison

| Analytical Method | Key Parameters | Typical Results for this compound |

|---|---|---|

| <sup>31</sup>P NMR | Chemical Shift (δ) | +55 to +65 ppm |

| GC-MS | Retention Time | 8.2–8.7 min (DB-5 column) |

| IR Spectroscopy | P-Cl Stretch | 490–510 cm<sup>-1</sup> |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.